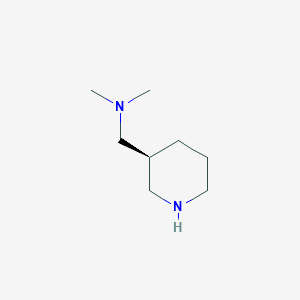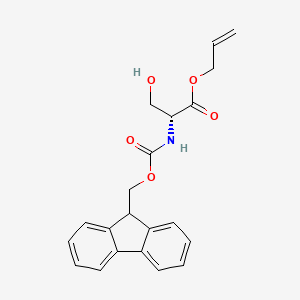![molecular formula C7H15NO3 B13899230 2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
2-[2-Hydroxyethyl(propyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Hydroxyethyl(propyl)amino]acetic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl(propyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl(propyl)amino]acetic acid typically involves the reaction of glycine with 2-hydroxyethyl(propyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Glycine with 2-Hydroxyethyl(propyl)amine: Glycine is reacted with 2-hydroxyethyl(propyl)amine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at a temperature of around 80-100°C.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Hydroxyethyl(propyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-Oxoethyl(propyl)amino]acetic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[2-Hydroxyethyl(propyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a chelating agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-Hydroxyethyl(propyl)amino]acetic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and catalysis. The compound can also participate in biochemical pathways, where it may act as a substrate or inhibitor of specific enzymes.
Comparación Con Compuestos Similares
2-[2-Hydroxyethyl(propyl)amino]acetic acid can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)glycine: Similar structure but lacks the propyl group.
N-(2-Hydroxyethyl)iminodiacetic acid: Contains an additional carboxyl group.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amino group.
Uniqueness
The presence of the propyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may provide advantages in certain applications.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(propyl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-3-8(4-5-9)6-7(10)11/h9H,2-6H2,1H3,(H,10,11) |
Clave InChI |
WNWHCVBECQPGCC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



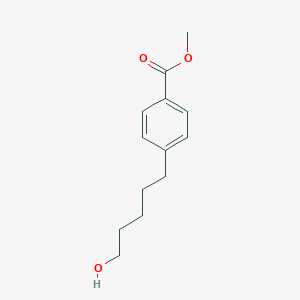

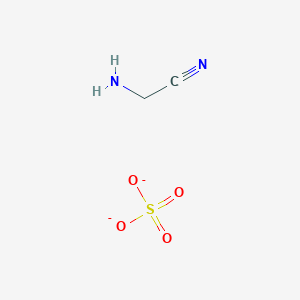
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
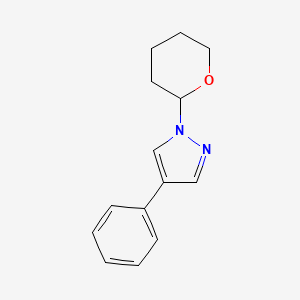
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)

![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
